Dgat1-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DGAT1 (Diacylglycerol O-Acyltransferase 1) is a protein that plays a crucial role in the energy storage and is involved in cancer progression . It helps the body produce certain fats in the intestine called triglycerides . DGAT1-IN-1 is a potent and selective DGAT1 inhibitor .
Synthesis Analysis
DGAT1 plays a critical role in triglyceride biosynthesis. It catalyzes the final step of triglyceride synthesis, participating in the formation of lipid droplets in tumor cells and in the regulation of cell proliferation, migration, invasion, chemoresistance, and prognosis in tumor . The imbalance of synthesis and catabolism of fatty acids in tumor cells leads to the alteration of lipid droplet content in tumor cells .Molecular Structure Analysis
DGAT1 inhibitors usually have more complex structures, contain more N atoms and aromatic rings, and exhibit higher polarizability and greater molecular size . The topological studies displayed that DGAT1 subfamily protein contained ten transmembrane domains .Chemical Reactions Analysis
DGAT1 catalyzes the joining of diacylglycerol (DG) with a fatty acyl CoA, mediating the final step of TG synthesis in both pathways . The balance between lipid droplet formation and catabolism is critical to maintaining energy metabolism in tumor cells .Physical And Chemical Properties Analysis
DGAT1-IN-1 has a molecular weight of 551.56 and a formula of C30H28F3N3O4 . It usually has more complex structures, contains more N atoms and aromatic rings, and exhibits higher polarizability and greater molecular size .科学的研究の応用
DGAT1 Inhibition as a Treatment for Diabetes and Obesity
Inhibition of DGAT1 is considered a potential treatment modality for patients with type 2 diabetes mellitus and obesity. This is based on preclinical data suggesting insulin sensitization and weight loss associated with DGAT1 inhibition (Denison et al., 2014).
Clinical Trials of DGAT1 Inhibitors
Several DGAT1 inhibitors have reached clinical trials, showing proof of target engagement through reduced triglycerides in humans. However, gastrointestinal adverse events such as nausea, diarrhea, and vomiting have been reported, which are potentially linked to the target (DeVita & Pinto, 2013).
Insulin and Leptin Sensitivity Enhancement
DGAT1 deficiency in mice has shown increased sensitivity to insulin and leptin, suggesting that DGAT1 inhibition may be beneficial in treating insulin resistance and leptin resistance in human obesity (Chen et al., 2002).
Combination Therapy Potential
Combining DGAT1 inhibition with dipeptidyl-peptidase-4 (DPP-4) inhibition may enhance active GLP-1 in mice and dogs, suggesting a potential strategy for developing DGAT1 inhibitors for treating metabolic diseases (Lin et al., 2013).
DGAT1 Inhibition in Cancer Therapy
DGAT1 has been identified as a potential target in cancer therapy, particularly in glioblastoma, where inhibiting DGAT1 triggered tumor cell death by inducing oxidative stress (Cheng, Geng, & Guo, 2020).
Impact on Hepatitis C Virus (HCV)
DGAT1 plays a role in HCV life cycle by facilitating the trafficking of the HCV core protein to lipid droplets. Silencing DGAT1 expression in cells has shown to impair HCV entry, indicating a novel role of DGAT1 in HCV infection (Sung et al., 2014).
Safety And Hazards
将来の方向性
DGAT1 plays an important role in the energy storage and is involved in cancer progression. Inhibiting DGAT1 might be a promising strategy in gastric cancer treatment . Several DGAT1 inhibitors have been developed over the past decade and have shown anti-tumor effects in preclinical tumor models and improvement of metabolism in clinical trials .
特性
IUPAC Name |
2-[4-[4-[2-[[4-(trifluoromethoxy)phenyl]methylcarbamoyl]imidazo[1,2-a]pyridin-6-yl]phenyl]cyclohexyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28F3N3O4/c31-30(32,33)40-25-12-3-20(4-13-25)16-34-29(39)26-18-36-17-24(11-14-27(36)35-26)23-9-7-22(8-10-23)21-5-1-19(2-6-21)15-28(37)38/h3-4,7-14,17-19,21H,1-2,5-6,15-16H2,(H,34,39)(H,37,38) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGSQOIWOCDWAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=CN4C=C(N=C4C=C3)C(=O)NCC5=CC=C(C=C5)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28F3N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dgat1-IN-1 |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。